Einecs 240-869-5

Description

EINECS 240-869-5 corresponds to the chemical compound with CAS No. 1046861-20-4, a boronic acid derivative with the molecular formula C₆H₅BBrClO₂ and a molecular weight of 235.27 g/mol . Key physicochemical properties include:

- Log Po/w (hydrophobicity): Values range from 0.61 (SILICOS-IT) to 2.15 (XLOGP3), indicating moderate lipophilicity.

- Solubility: 0.24 mg/mL (0.00102 mol/L), classified as "soluble" in aqueous systems.

This compound is structurally characterized by a halogenated phenyl ring (bromo and chloro substituents) coupled with a boronic acid functional group, making it relevant in cross-coupling reactions for pharmaceutical or materials science applications.

Properties

CAS No. |

16845-61-7 |

|---|---|

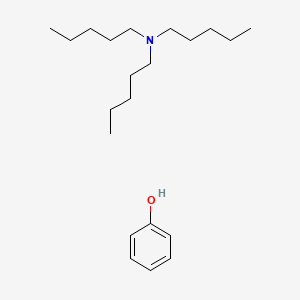

Molecular Formula |

C21H39NO |

Molecular Weight |

321.5 g/mol |

IUPAC Name |

N,N-dipentylpentan-1-amine;phenol |

InChI |

InChI=1S/C15H33N.C6H6O/c1-4-7-10-13-16(14-11-8-5-2)15-12-9-6-3;7-6-4-2-1-3-5-6/h4-15H2,1-3H3;1-5,7H |

InChI Key |

ZQJDKPPZEMPWFK-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCN(CCCCC)CCCCC.C1=CC=C(C=C1)O |

Origin of Product |

United States |

Chemical Reactions Analysis

Einecs 240-869-5 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The specific reagents and conditions used in these reactions depend on the desired outcome. For example, oxidation reactions may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide, while reduction reactions may use reducing agents like sodium borohydride or lithium aluminum hydride. Substitution reactions often involve nucleophiles or electrophiles, depending on the nature of the compound .

Scientific Research Applications

Einecs 240-869-5 has several applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it may be used as a reagent or intermediate in the synthesis of other compounds. In biology, it could be involved in studies related to cellular processes or biochemical pathways. In medicine, it might be used in the development of pharmaceuticals or as a diagnostic tool. Industrially, it could be used in the production of materials, chemicals, or other products .

Mechanism of Action

The mechanism of action of Einecs 240-869-5 involves its interaction with specific molecular targets and pathways within a biological system. The exact mechanism depends on the compound’s structure and the context in which it is used. For instance, it may bind to a particular enzyme or receptor, altering its activity and leading to a cascade of biochemical events. Understanding the mechanism of action is crucial for developing effective applications and ensuring safety .

Comparison with Similar Compounds

Table 1: Property Comparison of EINECS 240-869-5 and Analogues

| Property | This compound | (3-Bromo-5-chlorophenyl)boronic acid | (6-Bromo-2,3-dichlorophenyl)boronic acid |

|---|---|---|---|

| Molecular Weight | 235.27 | 235.27 | 269.89 |

| Log Po/w (XLOGP3) | 2.15 | 2.12 | 2.78 |

| Solubility (mg/mL) | 0.24 | 0.18 | 0.09 |

| GI Absorption | High | High | Moderate |

| BBB Permeability | Yes | Yes | No |

Key Observations :

- Increased halogenation (e.g., additional chlorine in 1259449-11-3) correlates with reduced solubility and lower BBB permeability , likely due to increased molecular bulk and polarity .

- Minor positional changes in halogen substitution (e.g., 1072942-58-0 vs. 1046861-20-4) significantly alter hydrophobicity and bioavailability, underscoring the sensitivity of pharmacodynamics to structural nuances.

Toxicity and Activity Predictions

Quantitative Structure-Activity Relationship (QSAR) models, as described in , enable toxicity predictions for EINECS compounds using structural analogs. For example:

- Acute Toxicity: Chlorinated alkanes and organothiophosphates with structural similarity to this compound show predictable toxicity profiles via log Kow (hydrophobicity)-dependent mechanisms .

- Read-Across Validation : A Tanimoto threshold of ≥70% similarity () ensures reliable extrapolation of properties from labeled compounds (e.g., REACH Annex VI chemicals) to unlabeled EINECS substances, reducing experimental burdens .

Limitations and Uncertainties

- Positional Isomerism : Analogues with identical formulas but differing substituent positions (e.g., 1072942-59-1 vs. 1046861-20-4) may exhibit divergent biological activities despite high similarity scores .

- Data Gaps : Experimental validation for endpoints like endocrine disruption or chronic toxicity remains sparse, limiting QSAR model accuracy for long-term risk assessments .

Q & A

Basic Research Questions

Q. What are the established synthesis protocols for Einecs 240-869-5, and how can their reproducibility be validated?

- Methodological Answer : Reproducible synthesis requires detailed documentation of reaction conditions (e.g., temperature, solvent ratios, catalysts), purification steps, and characterization data (e.g., NMR, HPLC). Cross-validation with peer-reviewed literature and independent replication in triplicate is critical. Supplementary materials should include raw spectral data and step-by-step procedural adjustments to address batch variability .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the structural configuration and purity of this compound?

- Methodological Answer :

- Spectroscopy : High-resolution NMR (¹H/¹³C) identifies functional groups and stereochemistry. FT-IR confirms bond vibrations, while mass spectrometry (MS) validates molecular weight.

- Chromatography : HPLC with UV/Vis or MS detection assesses purity (>95% threshold). Use reference standards for retention time alignment.

- Table : Comparison of Techniques

| Technique | Parameters | Detection Limit | Key Application |

|---|---|---|---|

| NMR | 500 MHz+, CDCl₃/DMSO solvent | 1-5 mol% | Structural elucidation |

| HPLC-MS | C18 column, 0.1% TFA gradient | 0.1 µg/mL | Purity and degradation profiling |

Q. How can researchers ensure accurate quantification of this compound in complex matrices (e.g., biological samples)?

- Methodological Answer : Use internal standards (e.g., deuterated analogs) to correct for matrix effects in LC-MS/MS. Validate methods via spike-recovery experiments (70-130% acceptable range) and calibration curves (R² >0.99). Report limits of detection (LOD) and quantification (LOQ) with confidence intervals .

Advanced Research Questions

Q. What methodologies resolve contradictions in reported thermodynamic properties (e.g., melting point, solubility) of this compound?

- Methodological Answer :

- Experimental Replication : Conduct differential scanning calorimetry (DSC) under standardized heating rates (e.g., 10°C/min) and purge gases (N₂ vs. air).

- Computational Validation : Compare experimental data with COSMO-RS or DFT-predicted solubility parameters.

- Statistical Analysis : Apply ANOVA to identify outliers in literature data, accounting for measurement techniques (e.g., gravimetric vs. spectroscopic solubility assays) .

Q. How can computational modeling predict the reactivity of this compound in novel chemical environments (e.g., catalytic systems)?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate ligand-protein binding affinities using AMBER or GROMACS.

- Quantum Mechanics (QM) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.

- Hybrid Workflow : Validate predictions with experimental kinetic studies (e.g., stopped-flow spectroscopy) under controlled pH and ionic strength .

Q. What experimental designs are optimal for analyzing degradation pathways of this compound under stress conditions (e.g., UV light, oxidative environments)?

- Methodological Answer :

- Forced Degradation : Expose samples to 254 nm UV light (ICH Q1B guidelines) or 3% H₂O₂ at 40°C. Monitor degradation via LC-PDA/MS.

- Kinetic Modeling : Use Arrhenius equations to extrapolate shelf-life. Identify degradation products with high-resolution MS/MS and NMR.

- Ethical Consideration : Adhere to institutional biosafety protocols for handling reactive intermediates .

Q. How should researchers address ethical and data integrity challenges when publishing conflicting findings on this compound’s bioactivity?

- Methodological Answer :

- Transparency : Disclose all raw data, including negative results, in repositories like Zenodo.

- Peer Review : Engage in pre-publication collaboration to reconcile methodological disparities (e.g., cell line variability in bioassays).

- Ethical Frameworks : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure studies contribute meaningfully without data manipulation .

Guidance for Methodological Rigor

- Data Contradiction Analysis : Use triangulation (e.g., cross-validate spectroscopic, computational, and synthetic data) and sensitivity analysis to isolate variables .

- Reproducibility : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing. Document equipment calibration logs and reagent lot numbers .

- Ethical Compliance : Obtain institutional review board (IRB) approval for studies involving human/animal tissues. Cite Material Transfer Agreements (MTAs) for proprietary reagents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.